2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide
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Overview
Description
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methoxyaniline to obtain 3-bromo-4-methoxyaniline. This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to form 3-bromo-4-methoxyphenylsulfonamide. The final step involves the coupling of this intermediate with 3-methoxypropylamine and benzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and bromine groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide
- 2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide
- 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide
Uniqueness
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, potentially offering different biological activities and applications.
Properties
Molecular Formula |
C18H21BrN2O5S |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C18H21BrN2O5S/c1-25-11-5-10-20-18(22)14-6-3-4-7-16(14)21-27(23,24)13-8-9-17(26-2)15(19)12-13/h3-4,6-9,12,21H,5,10-11H2,1-2H3,(H,20,22) |
InChI Key |
BSMVPKRXWVUYPN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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